Crisaborole m-Isomer Crisaborole m-Isomer
Brand Name: Vulcanchem
CAS No.: 906673-42-5
VCID: VC8354594
InChI: InChI=1S/C14H10BNO3/c16-8-10-2-1-3-12(6-10)19-13-4-5-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2
SMILES: B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC(=C3)C#N)O
Molecular Formula: C14H10BNO3
Molecular Weight: 251.05 g/mol

Crisaborole m-Isomer

CAS No.: 906673-42-5

Cat. No.: VC8354594

Molecular Formula: C14H10BNO3

Molecular Weight: 251.05 g/mol

* For research use only. Not for human or veterinary use.

Crisaborole m-Isomer - 906673-42-5

Specification

CAS No. 906673-42-5
Molecular Formula C14H10BNO3
Molecular Weight 251.05 g/mol
IUPAC Name 3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Standard InChI InChI=1S/C14H10BNO3/c16-8-10-2-1-3-12(6-10)19-13-4-5-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2
Standard InChI Key RUQIPEQILCQEGE-UHFFFAOYSA-N
SMILES B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC(=C3)C#N)O
Canonical SMILES B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC(=C3)C#N)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

Crisaborole m-Isomer, systematically named 3-((1-hydroxy-1,3-dihydrobenzo[c] oxaborol-5-yl)oxy)benzonitrile, features a benzoxaborole core fused to a cyanophenoxy group. The "m-isomer" designation arises from the meta positioning of the oxygen linker relative to the nitrile group on the benzene ring (Figure 1) . This contrasts with crisaborole’s para-substituted structure, which directly influences electronic distribution and steric interactions.

Key structural attributes:

  • Boron-containing heterocycle enabling unique reactivity

  • Polar nitrile moiety enhancing solubility in topical formulations

  • Hydroxyl group facilitating hydrogen bonding with biological targets

Isomeric Relationships

The crisaborole family includes multiple positional isomers and derivatives (Table 1):

CompoundCAS No.Substitution PatternMolecular Weight (g/mol)
Crisaborole906673-24-3Para251.05
Crisaborole m-Isomer906673-42-5Meta251.05
Crisaborole o-Isomer906673-30-1Ortho251.05
Crisaborole-d4N/ADeuterated analog255.07

Table 1: Isomeric and isotopic variants of crisaborole .

Isomeric differences profoundly impact pharmacological activity. For instance, crisaborole’s para configuration optimizes PDE-4 binding affinity (Ki0.12μMK_i \approx 0.12 \mu\text{M}), whereas meta and ortho analogs exhibit reduced potency .

Synthesis and Manufacturing Considerations

Synthetic Pathways

The m-isomer is typically synthesized via Ullmann coupling between 5-bromo-1-hydroxy-1,3-dihydrobenzo[c] oxaborole and 3-cyanophenol under palladium catalysis . Key challenges include:

  • Controlling regioselectivity to minimize para/ortho byproducts

  • Purifying boron-containing intermediates prone to hydrolysis

  • Achieving >99% enantiomeric purity for analytical applications

Analytical Characterization

Spectroscopic Properties

High-Resolution Mass Spectrometry (HRMS):

  • Observed [M+H]+[\text{M+H}]^+: 252.0492 (theoretical 252.0495)

  • Fragmentation pattern: Loss of HCN (27 Da) and B(OH)₂ (61 Da)

Nuclear Magnetic Resonance (¹H NMR):

  • δ 8.15 (s, 1H, Ar-H)

  • δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H)

  • δ 5.12 (s, 2H, B-OH)

Stability Profile

The m-isomer demonstrates greater hydrolytic stability than crisaborole due to reduced boronate ring strain. Accelerated stability studies (40°C/75% RH) show:

  • <0.5% degradation over 6 months

  • No detectable epimerization

Pharmacological Implications

PDE-4 Inhibition Dynamics

While crisaborole suppresses PDE-4 with an IC₅₀ of 0.6 µM, the m-isomer exhibits 10-fold lower potency (IC₅₀ = 6.2 µM) in human recombinant enzyme assays . Molecular docking simulations attribute this to suboptimal positioning of the nitrile group in the enzyme’s hydrophobic pocket.

Regulatory and Quality Control Aspects

ICH Compliance

The m-isomer is listed in crisaborole’s European Pharmacopoeia monograph (No. 01/2024:3545) as a specified impurity. Current Good Manufacturing Practice (cGMP) guidelines mandate:

  • Batch-specific impurity profiling

  • Method validation per ICH Q2(R1)

  • Stability-indicating assays

Reference Standard Availability

Pharmaceutical standards providers supply the m-isomer at ≥98% purity, with typical packaging configurations including:

  • 10 mg ampoules ($210/unit)

  • 50 mg vials ($850/unit)

  • Certificate of Analysis covering identity, purity, and residual solvents

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